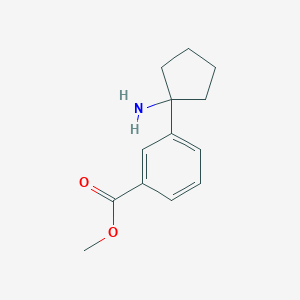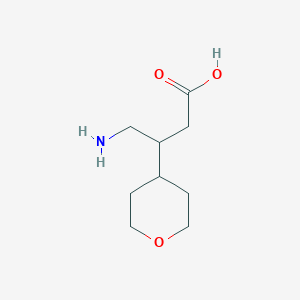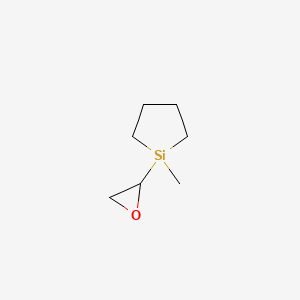
1-Methyl-1-(oxiran-2-yl)silolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-1-(oxiran-2-yl)silolane is a unique organosilicon compound characterized by the presence of both a silolane ring and an oxirane (epoxide) group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-(oxiran-2-yl)silolane typically involves the reaction of silolane derivatives with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. Common reagents used in this synthesis include sodium hydroxide and solvents such as dimethyl sulfoxide (DMSO) or benzene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
1-Methyl-1-(oxiran-2-yl)silolane undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygenated products.
Reduction: Reduction of the epoxide group can yield alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide group typically yields diols, while nucleophilic substitution can produce a variety of functionalized silolane derivatives .
科学的研究の応用
1-Methyl-1-(oxiran-2-yl)silolane has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for studying biological processes.
作用機序
The mechanism of action of 1-Methyl-1-(oxiran-2-yl)silolane involves the reactivity of its epoxide group. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing structures .
類似化合物との比較
Similar Compounds
1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde: This compound also contains an epoxide group and is used in organic synthesis.
1-(Oxiran-2-ylmethyl)-1H-indole: Another epoxide-containing compound with applications in medicinal chemistry.
Uniqueness
1-Methyl-1-(oxiran-2-yl)silolane is unique due to the presence of both a silolane ring and an epoxide group. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C7H14OSi |
|---|---|
分子量 |
142.27 g/mol |
IUPAC名 |
2-(1-methylsilolan-1-yl)oxirane |
InChI |
InChI=1S/C7H14OSi/c1-9(7-6-8-7)4-2-3-5-9/h7H,2-6H2,1H3 |
InChIキー |
GERBFVFFIDDBED-UHFFFAOYSA-N |
正規SMILES |
C[Si]1(CCCC1)C2CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1'-Methyl-[1,4'-bipiperidine]-2-carboxylic acid dihydrochloride](/img/structure/B13558676.png)


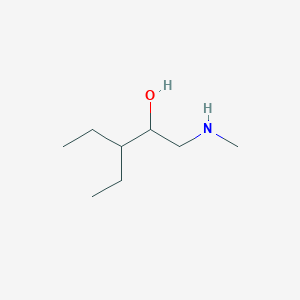
![2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13558684.png)
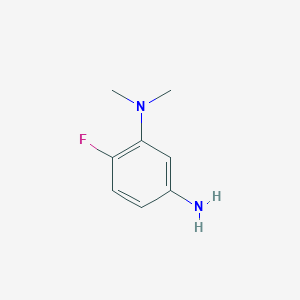

![Methyl 3-[(4-bromophenyl)amino]propanoate](/img/structure/B13558713.png)

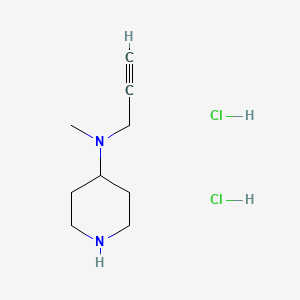

![1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanaminehydrochloride](/img/structure/B13558729.png)
